



Application of Fenofibrate-d6 in Therapeutic Drug Monitoring Assays

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Compound of Interest		
Compound Name:	Fenirofibrate-d6	
Cat. No.:	B563676	Get Quote

Introduction

Fenofibrate is a widely prescribed fibric acid derivative used to treat hypertriglyceridemia and mixed dyslipidemia.[1][2][3] Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid, which is responsible for the drug's therapeutic effects.[2][4] Therapeutic Drug Monitoring (TDM) of fenofibric acid is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects, particularly in specific patient populations such as those with renal impairment.[5][6][7] To ensure the accuracy and reliability of quantitative assays, a stable isotope-labeled internal standard is employed. Fenofibrate-d6, a deuterated analog of fenofibrate, serves as an ideal internal standard for the quantification of fenofibric acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Mechanism of Action

Fenofibrate's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][9][10] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.[9] Activation of PPARα leads to increased synthesis of lipoprotein lipase and apolipoproteins A-I and A-II, and decreased synthesis of apolipoprotein C-III.[10] This results in enhanced catabolism of triglyceride-rich particles and an increase in high-density lipoprotein (HDL) cholesterol levels.





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Figure 1: Simplified signaling pathway of Fenofibrate's active metabolite, Fenofibric Acid.

Experimental Protocols

The following protocols describe the quantification of fenofibric acid in human plasma using Fenofibrate-d6 as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.

- To 100 μ L of human plasma in a microcentrifuge tube, add 50 μ L of the internal standard working solution (Fenofibrate-d6 in methanol).
- · Vortex for 30 seconds.
- Add 200 μL of acetonitrile to precipitate plasma proteins.[4]
- · Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample purity compared to protein precipitation.

• To 100 μL of human plasma, add 50 μL of the internal standard working solution (Fenofibrate-d6 in methanol).

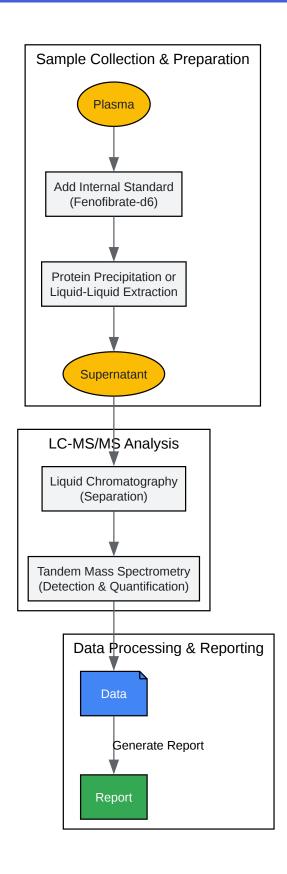
Methodological & Application





- Add 1 mL of extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v)).[11]
- · Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase for injection into the LC-MS/MS system.





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Figure 2: Experimental workflow for the TDM of Fenofibric Acid.



LC-MS/MS Method Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of fenofibric acid.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	2-5 μL
Column Temperature	40°C
Gradient	Isocratic or gradient elution depending on the method

Table 2: Mass Spectrometry Parameters

Parameter	Fenofibric Acid	Fenofibrate-d6 (IS)
Ionization Mode	Electrospray Ionization (ESI), Negative	Electrospray Ionization (ESI), Negative
MRM Transition (m/z)	317.1 → 230.9[12][13]	322.9 → 230.8[12][13]
Collision Energy	Optimized for specific instrument	Optimized for specific instrument
Dwell Time	200 ms	200 ms

Method Validation Data



The performance of the analytical method should be rigorously validated according to regulatory guidelines. The following table presents typical validation parameters for a fenofibric acid TDM assay.

Table 3: Method Validation Summary

Parameter	Typical Range/Value	
Linearity Range	0.005 - 20 μg/mL[11][12]	
Correlation Coefficient (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	0.005 μg/mL[11]	
Intra-day Precision (%CV)	< 15%	
Inter-day Precision (%CV)	< 15%	
Accuracy (% Bias)	± 15%	
Recovery	70 - 120%	
Matrix Effect	Minimal and compensated by the internal standard	
Stability	Stable under various storage conditions (e.g., freeze-thaw, short-term, long-term)	

Clinical Applications

Therapeutic drug monitoring of fenofibric acid is particularly important in the following scenarios:

- Patients with Renal Impairment: Fenofibric acid is primarily eliminated by the kidneys.
 Patients with renal dysfunction are at a higher risk of drug accumulation and adverse effects, necessitating dose adjustments based on TDM results.[5][7]
- Assessing Patient Adherence: TDM can be used to verify patient compliance with the prescribed medication regimen.



- Investigating Therapeutic Failure or Toxicity: In cases where a patient does not respond to treatment or experiences adverse effects, TDM can help determine if the drug concentration is within the therapeutic range.
- Drug-Drug Interaction Studies: TDM is a valuable tool in clinical trials to assess the impact of co-administered drugs on the pharmacokinetics of fenofibric acid.

Conclusion

The use of Fenofibrate-d6 as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of fenofibric acid. This application is essential for optimizing patient therapy, ensuring safety, and facilitating clinical research in the field of lipid management. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the analysis of fenofibric acid.

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